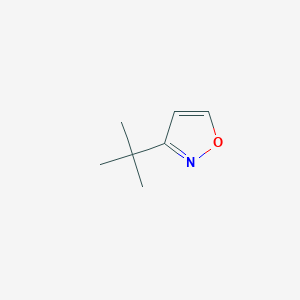

3-(tert-Butyl)isoxazole

Description

Significance of Isoxazole (B147169) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

Isoxazole rings are a cornerstone of modern medicinal chemistry and organic synthesis, prized for their versatile nature and broad spectrum of biological activities. ajrconline.orgnih.gov These five-membered heterocycles are not just synthetic curiosities but are integral components of numerous natural products and commercially available drugs, including the antibiotic sulfamethoxazole (B1682508) and the immunosuppressant leflunomide. nih.gov The isoxazole moiety's prevalence is due to its role as a bioisostere for other functional groups and its ability to engage in various biological interactions. ajrconline.org

The synthetic accessibility of the isoxazole ring is a key factor in its widespread use. ajrconline.org The most common and robust method for its construction is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov This reaction allows for the controlled, regioselective synthesis of diversely substituted isoxazoles. nih.gov Researchers have developed numerous strategies to refine this process, including transition metal-catalyzed cycloadditions and green chemistry approaches utilizing ultrasound irradiation, which enhance efficiency and reduce environmental impact. nih.govrsc.orgrsc.orgpreprints.org

Beyond their synthesis, isoxazoles serve as versatile intermediates. The relatively weak N-O bond can be cleaved under specific conditions, allowing the isoxazole ring to be used as a masked form of other functional groups, such as β-dicarbonyl compounds, which further expands its synthetic utility. nih.gov The direct functionalization of the isoxazole ring at its C-3, C-4, and C-5 positions is also an active area of research, enabling the fine-tuning of molecular properties. rsc.org

The significance of the isoxazole scaffold is underscored by the extensive range of pharmacological effects exhibited by its derivatives, including:

Antimicrobial and Antifungal nih.govajrconline.org

Anti-inflammatory nih.govnih.gov

Antiviral nih.gov

Anticonvulsant nih.gov

Rationale for Focused Academic Research on 3-(tert-Butyl)isoxazole and its Derivatives

The substitution pattern on the isoxazole ring dictates its chemical and biological properties. The presence of a tert-butyl group at the 3-position introduces specific steric and electronic features that have become a focus of academic and industrial research. The bulky tert-butyl group can influence the molecule's conformation, solubility, and interaction with biological targets.

One of the primary drivers for research into this scaffold is its application in agrochemicals. Specifically, 3-amino-5-(tert-butyl)isoxazole is a key intermediate in the synthesis of potent herbicides. google.com The development of efficient and regioselective methods to produce this isomer, for instance by reacting pivaloylacetonitrile (B1295116) with hydroxylamine (B1172632) under controlled pH conditions, has been a specific research goal. google.comresearchgate.net

In the realm of medicinal chemistry, derivatives of this compound have shown significant promise. For example, a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea analogs were designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov These compounds demonstrated high cytotoxic selectivity against leukemia cells and led to complete tumor regression in animal models, highlighting the therapeutic potential of this specific isoxazole core. nih.gov Furthermore, studies have indicated that the presence of a tert-butyl group on an isoxazole ring can be crucial for conferring antioxidant properties to the molecule. rsc.org

Scope and Objectives of Scholarly Investigations into the Chemical Compound

Scholarly investigations into this compound and its derivatives are multifaceted, encompassing synthetic methodology, structural analysis, and biological evaluation. A primary objective is the development of novel, efficient synthetic routes to access these compounds. This includes one-pot reactions, cascade reactions involving in-situ generated nitrile oxides, and the use of radical initiators like tert-butyl nitrite (B80452) (TBN) to construct the heterocyclic core. evitachem.commdpi.com

A significant portion of the research is dedicated to the synthesis and exploration of new derivatives for pharmacological applications. evitachem.com The core this compound structure is used as a scaffold, which is then functionalized at other positions to create libraries of new chemical entities. For instance, research has focused on synthesizing This compound-5-carboxamide (B8752438) and its derivatives to explore their potential as anticancer agents and other bioactive compounds. evitachem.com

The objectives of these investigations often include:

Synthesis of Novel Derivatives: Creating new molecules based on the this compound scaffold for screening. evitachem.com This includes the synthesis of complex structures like trisubstituted isoxazoles for use as selective allosteric ligands for nuclear receptors such as RORγt. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating how these changes affect their biological activity. nih.govnih.gov This helps in identifying the key structural features required for potency and selectivity.

Elucidation of Reaction Mechanisms: Understanding the pathways through which these compounds are formed and how they react. An unexpected transformation was observed during an attempted synthesis of 3-(tert-butyl)-5-phenylisoxazole, which yielded its isomer, 5-tert-butyl-3-phenylisoxazole, underscoring the need for detailed mechanistic studies. researchgate.net

Exploration of New Applications: Investigating the potential of these compounds in various fields, from medicine to materials science. preprints.orgevitachem.com

The data below summarizes key research findings on derivatives of this compound.

Table 1: Research on Biologically Active this compound Derivatives

| Compound Class | Research Focus | Key Findings |

|---|---|---|

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea analogs | FLT3 inhibitors for Acute Myeloid Leukemia | A lead compound inhibited FLT3 phosphorylation and resulted in complete tumor regression in a xenograft model. nih.gov |

| 3-Amino-5-(tert-butyl)isoxazole | Herbicide Intermediate | Synthesis optimized by reacting pivaloylacetonitrile with hydroxylamine under controlled pH (6.0-7.0) to maximize yield of the desired isomer. google.com |

| This compound-5-carboxamide | Pharmaceutical Intermediate | Serves as a building block for bioactive compounds, including herbicides and potential anticancer agents. evitachem.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-5-(tert-butyl)isoxazole |

| This compound-5-carboxamide |

| 3-(tert-butyl)-5-phenylisoxazole |

| 5-tert-butyl-3-phenylisoxazole |

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea |

| Pivaloylacetonitrile |

| Sulfamethoxazole |

| Leflunomide |

| Hydroxylamine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1003-86-7 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-tert-butyl-1,2-oxazole |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6-4-5-9-8-6/h4-5H,1-3H3 |

InChI Key |

MUCMKDMHJJIVHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC=C1 |

Origin of Product |

United States |

Reaction Chemistry and Functionalization of 3 Tert Butyl Isoxazole

Electrophilic and Nucleophilic Substitutions on the Isoxazole (B147169) Ring System

The isoxazole ring possesses a degree of aromaticity, though it is generally considered an electron-deficient system. This electronic nature makes electrophilic substitution challenging while favoring nucleophilic attack, particularly if a suitable leaving group is present.

Electrophilic Substitution: Direct electrophilic substitution on the isoxazole ring is generally difficult due to the electron-withdrawing nature of the heterocyclic system. When such reactions do occur, the C4 position is the most common site of attack, as it is the most electron-rich position in 3,5-disubstituted isoxazoles. reddit.com For 3-(tert-Butyl)isoxazole, electrophilic halogenation, such as bromination or iodination, can be achieved at the C4 position, typically requiring a prior metalation step (as discussed in section 3.2) followed by quenching with an electrophilic halogen source. This two-step sequence is often more efficient than direct electrophilic aromatic substitution. acs.org

Nucleophilic Substitution: Nucleophilic substitution reactions are more common but require a derivative of this compound bearing a leaving group. For instance, a halogen atom at the C5 position can be displaced by various nucleophiles. Studies on related 3,5-disubstituted isoxazoles have shown that a chlorine atom at C5 can be readily replaced by alkoxy and thioalkoxy groups. cdnsciencepub.com This reactivity provides a pathway to introduce diverse functionalities at the C5 position of the this compound scaffold. For example, the reaction of 3-tert-butyl-5-chloroisoxazole with nucleophiles like amines or alkoxides would yield the corresponding 5-amino or 5-alkoxy derivatives.

| Reactant Type | Position | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Disubstituted Isoxazole | C4 | 1. n-BuLi 2. I₂ or Br₂ | 4-Haloisoxazole | cdnsciencepub.com |

| 3-Phenyl-5-chloroisoxazole | C5 | RONa or RSNa | 5-Alkoxy/Thioalkoxy Isoxazole | cdnsciencepub.com |

Directed Lithiation and Subsequent Derivatization at the Isoxazole Core

Directed metalation is a powerful strategy for the regioselective functionalization of heterocyclic systems. For 3,5-disubstituted isoxazoles, including this compound, deprotonation with a strong base like n-butyllithium (n-BuLi) occurs exclusively at the C4 position. cdnsciencepub.com This is because the C4 proton is the most acidic proton on the ring, and its removal leads to a stable 4-lithio intermediate.

This lithiated species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C4 position. This method provides a reliable route to 3,4,5-trisubstituted isoxazoles, which are otherwise difficult to synthesize. The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Key derivatizations include:

Carboxylation: Quenching the 4-lithio intermediate with carbon dioxide (CO₂) gas or dry ice yields the corresponding this compound-4-carboxylic acid. cdnsciencepub.com

Halogenation: Reaction with electrophilic halogen sources such as iodine (I₂), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) provides 4-halo-3-(tert-butyl)isoxazoles. These halogenated derivatives are valuable precursors for cross-coupling reactions.

Fluorination: Direct fluorination at the C4 position has been accomplished by treating the lithiated intermediate with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

Alkylation: Reaction with alkyl halides, such as methyl iodide, can introduce alkyl groups at the C4 position. cdnsciencepub.com

| Starting Material Type | Base | Electrophile (E+) | Product (at C4) | Reference |

|---|---|---|---|---|

| 3-Phenyl-5-chloroisoxazole | n-BuLi | CO₂ | -COOH | cdnsciencepub.com |

| 3-Phenyl-5-chloroisoxazole | n-BuLi | CH₃I | -CH₃ | cdnsciencepub.com |

| 3-Phenyl-5-chloroisoxazole | n-BuLi | I₂ | -I | cdnsciencepub.com |

| 3-Aryl-5-acetalisoxazole | n-BuLi | NFSI | -F |

Transition Metal-Mediated Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly those halogenated at the C4 or C5 positions, are excellent substrates for these transformations. Palladium-catalyzed reactions are the most widely employed for this purpose.

Common cross-coupling reactions involving isoxazole derivatives include:

Suzuki-Miyaura Coupling: This reaction couples a halide (e.g., 4-iodo- or 5-bromo-3-(tert-butyl)isoxazole) with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: This reaction involves the coupling of a halo-isoxazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a highly efficient method for synthesizing 4- or 5-alkynylisoxazoles.

Heck Coupling: This reaction couples a halo-isoxazole with an alkene to form a new C-C bond at the C4 or C5 position, leading to alkenyl-substituted isoxazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling halo-isoxazoles with amines, providing access to amino-substituted isoxazole derivatives. The commercially available 3-Amino-5-tert-butylisoxazole has been used in palladium-catalyzed amination of aryl bromides. sigmaaldrich.com

These cross-coupling strategies significantly expand the synthetic utility of the this compound scaffold, allowing for the construction of complex molecules with diverse functionalities. For example, 4-iodoisoxazoles, readily prepared via lithiation and subsequent iodination, can undergo palladium-catalyzed reactions to yield highly substituted isoxazoles.

| Reaction Type | Isoxazole Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodo-3-(tert-butyl)isoxazole | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-3-(tert-butyl)isoxazole |

| Sonogashira | 5-Bromo-3-(tert-butyl)isoxazole | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-3-(tert-butyl)isoxazole |

| Heck | 4-Iodo-3-(tert-butyl)isoxazole | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Alkenyl-3-(tert-butyl)isoxazole |

| Buchwald-Hartwig | 5-Bromo-3-(tert-butyl)isoxazole | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 5-Amino-3-(tert-butyl)isoxazole |

Ring-Opening and Rearrangement Reactions of this compound as Synthetic Intermediates

A key feature of the isoxazole ring is its susceptibility to cleavage under certain conditions, which allows it to serve as a stable synthetic intermediate for other functionalities. The weak N-O bond is the point of cleavage in many of these transformations. researchgate.net

Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C or Raney Nickel) is a common method for cleaving the N-O bond of the isoxazole ring. This reduction typically unmasks a β-hydroxy ketone (after hydrolysis of an intermediate enol) or an enaminone functionality, depending on the substrate and reaction conditions. For a this compound derivative, this would provide access to β-dicarbonyl compounds or their nitrogen analogs, which are versatile building blocks in organic synthesis.

Base-Promoted Rearrangements: Isoxazoles can undergo ring-opening and rearrangement in the presence of strong bases. For example, isoxazolium salts are known to rearrange to form oxazoles or other heterocyclic systems. In some cases, base treatment can lead to the formation of α-cyanoketones. Base-promoted rearrangements of fused isoxazolo[4,5-b]pyridine (B12869654) systems have been observed, proceeding through a decarbonylation/isoxazole ring-opening mechanism. sigmaaldrich.com The bulky tert-butyl group at the C3 position can influence the stability of intermediates and the regioselectivity of these rearrangements.

Radical Chemistry Involving this compound

While classical ionic reactions dominate isoxazole chemistry, radical pathways offer alternative and powerful methods for their synthesis and functionalization. A notable example is the use of tert-butyl nitrite (B80452) (TBN) as a radical initiator and a source of the N-O fragment required for the isoxazole ring.

Several methods have been developed for the synthesis of isoxazoles via radical cascade reactions. researchgate.net In one approach, TBN triggers a cascade involving the reaction of alkenes with aldehydes to generate 3,5-disubstituted isoxazoles. researchgate.net The mechanism involves the thermal homolysis of TBN into a tert-butoxy (B1229062) radical and nitric oxide (NO). The tert-butoxy radical initiates the process by abstracting a hydrogen atom, leading to a cascade of radical cross-coupling and cyclization steps that ultimately form the isoxazole ring.

While these methods are typically used for the synthesis of the isoxazole core itself, they fall under the umbrella of "radical chemistry involving" the isoxazole structure. For example, a reaction between an alkene and pivaldehyde (which contains the tert-butyl group), triggered by TBN, could be a potential radical-based route to synthesize this compound derivatives.

| Reactants | Radical Initiator/Source | Key Intermediates | Product | Reference |

|---|---|---|---|---|

| Alkenes, Aldehydes | tert-Butyl nitrite (TBN) | tBuO·, NO·, β-carbonyl ketoxime | 3,5-Disubstituted Isoxazoles | researchgate.net |

| Methyl Ketones, Alkynes | tert-Butyl nitrite (TBN) | Nitrile Oxide | 3-Acyl-isoxazoles |

Theoretical and Computational Investigations of 3 Tert Butyl Isoxazole

Electronic Structure and Molecular Geometry Elucidation

The geometry and electronic distribution of a molecule are fundamental to its chemical behavior. For 3-(tert-Butyl)isoxazole, the planar, aromatic isoxazole (B147169) ring is perturbed by the large tert-butyl substituent at the C3 position.

Quantum chemical calculations, typically using DFT methods like B3LYP with a basis set such as 6-311+G(d,p), can predict the optimized geometry of a molecule. researchgate.netresearchgate.net For the isoxazole ring, the bond lengths and angles are well-established through both experimental and computational studies. researchgate.netrsc.org The introduction of a tert-butyl group at the C3 position primarily affects the local geometry around this carbon atom.

The C3-C(tBu) bond length is expected to be typical for a C(sp²)-C(sp³) single bond. The bond angles within the isoxazole ring may show minor deviations from the parent molecule to accommodate the steric bulk of the substituent. The dihedral angles involving the tert-butyl group's methyl hydrogens and the isoxazole ring define the group's rotational conformation.

Table 1: Calculated Geometrical Parameters for Isoxazole and Predicted Parameters for this compound Note: Isoxazole data is based on published computational studies. researchgate.netrsc.org Data for this compound are predicted values based on theoretical principles.

| Parameter | Atoms | Isoxazole (Calculated Value) | This compound (Predicted Value) |

|---|---|---|---|

| Bond Length (Å) | O1-N2 | 1.412 Å | ~1.41 Å |

| Bond Length (Å) | N2-C3 | 1.312 Å | ~1.32 Å |

| Bond Length (Å) | C3-C4 | 1.442 Å | ~1.44 Å |

| Bond Length (Å) | C4-C5 | 1.388 Å | ~1.39 Å |

| Bond Length (Å) | C5-O1 | 1.343 Å | ~1.34 Å |

| Bond Length (Å) | C3-C(tBu) | N/A | ~1.52 Å |

| Bond Angle (°) | C5-O1-N2 | 105.3° | ~105° |

| Bond Angle (°) | O1-N2-C3 | 108.8° | ~109° |

| Bond Angle (°) | N2-C3-C4 | 112.3° | ~113° |

| Bond Angle (°) | C3-C4-C5 | 103.0° | ~103° |

| Bond Angle (°) | C4-C5-O1 | 110.6° | ~110° |

| Bond Angle (°) | N2-C3-C(tBu) | N/A | ~122° |

| Bond Angle (°) | C4-C3-C(tBu) | N/A | ~125° |

The tert-butyl group is known for its significant steric bulk, which can heavily influence molecular conformation and reactivity. nih.govchemrxiv.org In this compound, the primary conformational freedom is the rotation around the C3-C(tBu) single bond.

Due to the three-fold symmetry of the tert-butyl group, the rotational barrier is generally low. However, steric clashes between the methyl groups of the tert-butyl substituent and the adjacent atoms of the isoxazole ring (N2 and C4) dictate the preferred staggered conformations. The most stable conformation would likely involve one methyl group eclipsing the C3-C4 bond and the other two staggered relative to the C3-N2 bond to minimize van der Waals repulsion. The steric strain induced by the tert-butyl group can cause slight out-of-plane distortions in the otherwise planar isoxazole ring, although this effect is expected to be minimal due to the rigidity of the aromatic system. chemrxiv.org Computational studies on similarly crowded systems show that bulky groups can significantly alter local geometries and even impact the electronic properties of the heterocyclic ring. researchgate.net

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data.

Theoretical vibrational spectra are typically calculated using DFT, which provides the frequencies and intensities of the fundamental vibrational modes. researchgate.netresearchgate.netresearcher.life For the parent isoxazole molecule, the characteristic ring stretching and bending vibrations have been thoroughly assigned. researchgate.net

For this compound, the spectrum would contain these characteristic isoxazole ring vibrations, along with modes associated with the tert-butyl group. The tert-butyl substituent introduces strong C-H stretching vibrations around 2950-2850 cm⁻¹, characteristic C-H bending (scissoring and rocking) modes around 1470 cm⁻¹ and 1370 cm⁻¹ (often a distinctive doublet), and skeletal C-C stretching modes. researchgate.net The calculated frequencies are often systematically scaled to better match experimental values.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) for Isoxazole and Predicted Frequencies for this compound Note: Data is based on scaled DFT (B3LYP/6-311+G(d,p)) calculations. researchgate.netresearcher.life

| Vibrational Mode | Isoxazole (Calculated) | This compound (Predicted) | Assignment |

|---|---|---|---|

| ν(C-H) | 3130-3080 | 3120-3070 | Ring C-H Stretch |

| ν(C-H) | N/A | 2970-2950 | tert-Butyl Asymmetric C-H Stretch |

| ν(C-H) | N/A | ~2870 | tert-Butyl Symmetric C-H Stretch |

| ν(C=N) | ~1580 | ~1585 | Ring Stretch |

| ν(C=C) | ~1430 | ~1435 | Ring Stretch |

| δ(C-H) | N/A | ~1470, ~1370 | tert-Butyl C-H Bend |

| Ring Bend | ~850 | ~855 | Ring Deformation |

NMR chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov For isoxazole, the chemical shifts of the three ring protons (H3, H4, H5) and carbons (C3, C4, C5) are distinct.

In this compound, the proton at the C3 position is replaced by the tert-butyl group. This leads to the disappearance of the H3 signal and the appearance of a new, intense singlet in the ¹H NMR spectrum around 1.3-1.4 ppm for the nine equivalent methyl protons. In the ¹³C NMR spectrum, the C3 signal will shift downfield due to the substituent effect. New signals for the quaternary and methyl carbons of the tert-butyl group will appear around 30-35 ppm. The chemical shifts of the remaining ring protons (H4, H5) and carbons (C4, C5) will also be slightly perturbed by the electronic and steric influence of the substituent. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Predictions are relative to TMS and based on DFT calculations and established substituent effects. nih.govnih.gov

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H4 | ~6.4 | d |

| ¹H | H5 | ~8.3 | d |

| ¹H | C(CH₃)₃ | ~1.4 | s |

| ¹³C | C3 | ~170 | s |

| ¹³C | C4 | ~104 | d |

| ¹³C | C5 | ~150 | d |

| ¹³C | C (CH₃)₃ | ~33 | s |

| ¹³C | C(C H₃)₃ | ~29 | q |

The electronic absorption spectra of organic molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgmdpi.com The parent isoxazole molecule exhibits strong absorption in the UV region, corresponding primarily to π→π* electronic transitions within the aromatic ring. researchgate.netacs.org The main absorption band for isoxazole is observed experimentally and computationally around 210 nm (~5.9-6.3 eV). researchgate.netacs.org

The tert-butyl group acts as a weak auxochrome. Its primary effect on the UV-Vis spectrum is through hyperconjugation, which slightly raises the energy of the highest occupied molecular orbital (HOMO). This typically results in a small bathochromic (red) shift of the π→π* transition. Therefore, the absorption maximum (λ_max) for this compound is predicted to be at a slightly longer wavelength compared to unsubstituted isoxazole. The molar absorptivity (ε) is not expected to change significantly.

Table 4: Predicted UV-Vis Absorption Data for this compound Note: Isoxazole data from TD-DFT calculations. rsc.orgacs.org Predictions for the substituted compound are based on known substituent effects.

| Compound | λ_max (Calculated) | Predicted λ_max | Transition Type | Key Orbitals |

|---|---|---|---|---|

| Isoxazole | ~210 nm | N/A | π→π | HOMO→LUMO |

| This compound | N/A | ~215-220 nm | π→π | HOMO→LUMO |

Advanced Quantum Chemical Analyses

Quantum chemical calculations provide profound insights into the molecular properties of this compound, explaining its reactivity, stability, and electronic characteristics.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org In the context of Lewis acid-base reactions, the interaction is conceptualized as the donation of electrons from the HOMO of the base to the LUMO of the acid. libretexts.org

For the formation of isoxazoles via the common 1,3-dipolar cycloaddition pathway, FMO theory is crucial for understanding the reaction's feasibility and regioselectivity. nih.gov The reaction involves a dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne. nih.gov The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of the other leads to an attractive force that drives the reaction. wikipedia.org

The relative energies of the HOMO and LUMO of the reactants determine the reaction's regiochemistry. DFT studies on similar 1,3-dipolar cycloadditions have shown that the pathway with the smaller energy gap (ΔE) between the interacting frontier orbitals is kinetically favored. nih.gov For the synthesis of a 3-substituted isoxazole like this compound, the reaction would typically involve pivalonitrile oxide (tert-butyl substituted nitrile oxide) and acetylene. The interaction between the HOMO of one reactant and the LUMO of the other dictates the orientation of the cycloaddition, leading to the observed product.

| Interaction Type | Electron Donor Orbital | Electron Acceptor Orbital | Governing Factor | Outcome |

|---|---|---|---|---|

| Normal-electron-demand | HOMO (Dipole) | LUMO (Dipolarophile) | Smallest ΔE (HOMOdipole - LUMOdipolarophile) | Reaction is kinetically favored |

| Inverse-electron-demand | HOMO (Dipolarophile) | LUMO (Dipole) | Smallest ΔE (HOMOdipolarophile - LUMOdipole) | Reaction is kinetically favored |

Dipole Moment and Related Electronic Parameters

The isoxazole ring itself possesses a significant group dipole moment due to the different electronegativities of the oxygen, nitrogen, and carbon atoms. chachkov.ru The tert-butyl group, being an alkyl group, is generally considered to be electron-donating and has a small group moment directed away from the ring. The final molecular dipole moment would be calculated by considering the precise geometry and the vector addition of these individual contributions. Such calculations are essential for understanding the molecule's interaction with polar solvents and its behavior in electric fields.

| Molecular Fragment | Estimated Group Dipole Moment (Debye) | Direction |

|---|---|---|

| Isoxazole Ring | ~2.2 - 2.9 D | Dependent on specific orientation and calculation method chachkov.ru |

| tert-Butyl Group | Small, positive | Away from the point of attachment |

Hyperconjugation Effects on Molecular Stability

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (typically C-H or C-C) to an adjacent empty or partially filled non-bonding p-orbital or an antibonding π-orbital. researchgate.net In this compound, the tert-butyl group plays a significant role in stabilizing the molecule through hyperconjugation.

Mechanistic Computational Studies of this compound Formation and Transformation Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions and the dynamics of molecular fragmentation.

Elucidation of Reaction Mechanisms (e.g., 1,3-Dipolar Cycloaddition Pathways)

The most common and versatile method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govnih.gov This reaction is a type of pericyclic reaction that typically proceeds through a concerted mechanism, meaning bond breaking and bond formation occur simultaneously in a single transition state. nih.gov

For this compound, the synthesis would involve the reaction of pivalonitrile oxide with an alkyne like acetylene. Computational studies, often employing Density Functional Theory (DFT), can model this process to:

Generate Nitrile Oxides: Nitrile oxides are often unstable and generated in situ from precursors like aldoximes. mdpi.com

Map the Reaction Pathway: Calculations can identify the transition state structure for the cycloaddition, determining the activation energy and confirming the concerted nature of the mechanism. nih.gov

Confirm Regioselectivity: As discussed in the FMO section, these studies can explain why the reaction yields the 3,5-disubstituted or, in specific designed cases, other isomers, in agreement with experimental observations. nih.govmdpi.com For terminal alkynes, the reaction with nitrile oxides generally leads to 3,5-disubstituted isoxazoles. nih.gov

Collision-Induced Dissociation (CID) Dynamics and Fragmentation Patterns

Collision-Induced Dissociation (CID) is a mass spectrometry technique used to induce the fragmentation of molecular ions in the gas phase. chemguide.co.uklibretexts.org By colliding the ions with neutral gas molecules (like argon), they gain internal energy and break apart into smaller fragment ions. acs.orgnih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure.

For this compound, the fragmentation pathways would be expected to follow patterns analogous to 3-methyl isoxazole but influenced by the bulky tert-butyl group. The primary fragmentation processes would likely involve:

Ring Cleavage: The weak N-O bond of the isoxazole ring is a likely point of initial cleavage, leading to a cascade of further bond breakages. researchgate.net

Loss of the Substituent: A major and characteristic fragmentation pathway for tert-butyl substituted compounds is the loss of the tert-butyl group, either as a stable tert-butyl cation (m/z 57) or through the loss of a neutral isobutene molecule via rearrangement.

Loss of Small Neutral Molecules: Following initial fragmentation, the loss of stable small molecules such as CO, HCN, and radicals is common in the mass spectrometry of heterocyclic compounds. clockss.org

| Fragment Description | Proposed Neutral Loss | Predicted m/z of Fragment Ion |

|---|---|---|

| Molecular Ion [M]+• | - | 125 |

| Loss of methyl radical | •CH3 | 110 |

| Loss of isobutene | C4H8 | 69 |

| tert-Butyl cation | C3H4NO• | 57 |

Applications of 3 Tert Butyl Isoxazole in Advanced Synthetic Methodology and Materials Science

3-(tert-Butyl)isoxazole as a Versatile Building Block for Complex Organic Molecule Synthesis

The this compound moiety is a valuable building block in the synthesis of complex organic molecules, primarily due to the synthetic accessibility of the isoxazole (B147169) core. The most prominent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. beilstein-journals.orgnih.gov This reaction is highly versatile, allowing for the creation of trisubstituted isoxazoles which are important structures in numerous bioactive compounds and pharmaceuticals. beilstein-journals.orgnih.gov The in-situ generation of nitrile oxides from aldoximes or hydroximoyl chlorides, which then react with a suitable dipolarophile, is a common and effective strategy. beilstein-journals.orgchem-station.com

The tert-butyl group at the 3-position provides significant steric bulk, which can influence the regioselectivity of subsequent reactions and enhance the metabolic stability of the final compound, a desirable trait in medicinal chemistry. acs.org For instance, N-(5-tert-Butyl-isoxazol-3-yl)-N'-phenylurea analogues have been developed as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov

Research has demonstrated the synthesis of complex isoxazole-containing polycyclic architectures. For example, tert-butyl nitrite (B80452) (TBN) has been employed as a multitasking reagent that can initiate radical Csp³–H bond functionalization and cycloaddition cascades to form isoxazole-fused ring systems under metal-free conditions. nih.gov This methodology highlights the robustness of the isoxazole scaffold in complex synthetic sequences. The isoxazole ring itself can also act as a latent carbonyl group, unmaskable under reductive conditions, further expanding its synthetic utility. chem-station.com

The following table summarizes representative synthetic methods used to generate isoxazole scaffolds, which can be adapted for this compound derivatives.

| Reaction Type | Reactants | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | High regioselectivity; versatile for substitution patterns. | beilstein-journals.orgnih.gov |

| Domino Cycloaddition | Alkenyl/Alkynyl Ketones + TBN | Metal-free; forms polycyclic fused isoxazoles. | nih.gov |

| Cyclocondensation | β-Diketone + Hydroxylamine (B1172632) | Environmentally friendly synthesis using ionic liquids. | nih.gov |

| Copper-Catalyzed MCR | Enaminones + Diazo compounds + TBN | Switchable synthesis of isomeric isoxazoles. | researchgate.net |

Integration into Novel Organic Materials for Specific Chemical Functions (e.g., Semiconductors, Liquid Crystals, Dyes)

The rigid, planar, and polarizable nature of the isoxazole ring makes it an attractive component for the design of novel organic materials with specific optoelectronic properties.

Organic Semiconductors: Theoretical studies using density functional theory (DFT) have investigated isoxazole derivatives as potential organic semiconductors. worldscientific.com These studies reveal that the electronic properties, such as ionization potential and electron affinity, can be tuned by modifying the substituent groups on the isoxazole core. The analysis of reorganization energies suggests that certain isoxazole derivatives could be effective hole transport materials, a crucial component in organic electronic devices like OLEDs (Organic Light-Emitting Diodes) and organic solar cells. worldscientific.com The introduction of tert-butyl groups can enhance the solubility and influence the solid-state packing of these materials, which are critical factors for device performance. mdpi.com

Liquid Crystals: The isoxazole moiety has been successfully incorporated as a core structural unit in thermotropic liquid crystals. arkat-usa.org Its inclusion contributes to the molecular polarity and rigidity necessary for the formation of mesophases. arkat-usa.org Homologous series of liquid crystals containing phenylisoxazole units have been synthesized, exhibiting stable nematic and smectic phases. researchgate.net The stability and transition temperatures of these liquid crystalline phases are influenced by the substituents on the isoxazole and phenyl rings. The isoxazole group enhances polar interactions between adjacent molecules, which helps to stabilize the mesophase. arkat-usa.org

The table below shows examples of isoxazole-containing compounds and their observed liquid crystalline phases.

| Compound Structure Core | Terminal Group | Mesophase(s) Observed | Reference(s) |

| Phenyl-isoxazole-tetrazole | Alkoxy | Nematic, Smectic C | arkat-usa.org |

| Phenyl-isoxazole | Alkoxy | Nematic, Smectic | researchgate.net |

| Thienyl-isoxazole | Alkyl | Nematic, Smectic A |

Dyes: While specific research on this compound as a dye is limited, the broader class of isoxazole-based compounds is recognized for its application in fluorescent materials. mdpi.com The related oxazole (B20620) scaffold is a known component in fluorescent dyes. For example, stilbene (B7821643) derivatives incorporating benzoxazole (B165842) units have been synthesized and studied for their fluorescence properties. mdpi.com The isoxazole ring's electronic characteristics suggest its potential as a chromophore or an auxiliary component in the design of new dyes and functional colorants.

Role in Nanomaterials Functionalization and Modification (e.g., Graphene, Carbon Nanotubes)

Covalent functionalization is a key strategy to modify the surface properties of nanomaterials like graphene and carbon nanotubes (CNTs), thereby improving their solubility, processability, and interfacing capabilities for specific applications. mdpi.comacs.org One of the most effective methods for attaching functional groups to the sp² carbon lattice of these materials is through cycloaddition reactions. researchgate.netsciforum.net

The 1,3-dipolar cycloaddition of nitrile oxides is a prime method for functionalizing multi-wall carbon nanotubes (MWCNTs) and other carbon nanostructures. researchgate.net This reaction creates a five-membered isoxazoline (B3343090) or isoxazole ring directly on the surface of the nanomaterial. By choosing a nitrile oxide precursor with a tert-butyl group, one could graft this compound moieties onto the surface. This process offers a powerful way to introduce diverse functionalities onto the nanomaterial, as the other end of the nitrile oxide can be pre-functionalized with various chemical groups. researchgate.net

This functionalization disrupts the sp² hybridization of the carbon atoms at the reaction site, which can be used to modulate the electronic properties of the nanomaterial. sciforum.net The attached groups can dramatically alter the surface chemistry, for example, making the typically hydrophobic CNTs dispersible in polar or non-polar solvents, depending on the nature of the functional group. researchgate.net This enhanced dispersibility is crucial for creating homogeneous composite materials and for biological applications. nih.gov

Chiral Ligand Development Based on Isoxazole Scaffolds

In asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. sigmaaldrich.com The isoxazole ring, and its close structural relative the oxazoline, are considered "privileged scaffolds" in ligand design. This is due to their rigid structure, the proximity of substituents to the coordinating nitrogen atom, and their straightforward synthesis from readily available precursors.

While oxazolines are more common, isoxazoles also serve as a basis for chiral ligand development. The steric and electronic properties of the isoxazole ring can be fine-tuned by adjusting the substituents at the 3-, 4-, and 5-positions. The tert-butyl group, in particular, is a valuable substituent due to its large steric footprint, which can create a well-defined chiral pocket around a metal center, thereby enhancing enantioselectivity.

A notable example involves a 5-aminoisoxazole derivative bearing a tert-butyl group at the 3-position. This compound was used in a copper-catalyzed enantioselective domino Michael/N-hemiacetalisation reaction. The presence of the tert-butyl group was well-tolerated, leading to the desired chiral product in 96% yield and with an outstanding 98% enantiomeric excess (ee). This result underscores the potential of the this compound scaffold in the design of highly effective ligands for asymmetric synthesis.

Strategic Importance in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological processes or to serve as a starting point for drug and materials discovery. The isoxazole scaffold is exceptionally well-suited for DOS and the generation of chemical libraries due to the versatility and robustness of its synthesis. researchgate.net

The 1,3-dipolar cycloaddition reaction is a powerful tool for library generation because a wide variety of substituted nitrile oxides can be combined with a diverse set of alkynes, leading to a large matrix of unique isoxazole products from a small number of starting materials. beilstein-journals.orgnih.gov Multi-component reactions that form the isoxazole ring in a single step are also highly valuable for rapidly building molecular complexity and diversity. researchgate.net

The this compound core can serve as a stable anchor point in a chemical library. From this stable core, diversity can be introduced at other positions of the isoxazole ring or on other parts of the molecule. This strategy has been employed to create focused libraries of trisubstituted isoxazoles to explore structure-activity relationships (SAR) for biological targets. nih.gov The development of versatile synthetic routes amenable to parallel synthesis has enabled the creation of oxazole and isoxazole-based amide libraries for screening purposes. nih.gov The chemical stability and synthetic tractability of the this compound unit make it a strategically important element in the modern chemist's toolkit for creating novel and diverse molecular libraries.

Q & A

Q. What are the common synthetic routes for preparing 3-(tert-Butyl)isoxazole and its derivatives?

The synthesis of this compound derivatives typically involves cyclization reactions, alkylation, and coupling strategies. For example:

- Cyclization : Nitrile oxides and alkynes undergo [3+2] cycloaddition to form the isoxazole core .

- Alkylation : The tert-butyl group is introduced via alkylation of intermediates using tert-butyl halides or tert-butanol under acidic conditions .

- Suzuki Coupling : Boronic ester intermediates (e.g., isoxazole boronic esters) can couple with aryl halides to introduce aromatic substituents . Optimization of reaction conditions (e.g., anhydrous solvents, catalysts like AuCl₃) improves yields and selectivity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing 3- vs. 5-substituted isoxazoles) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : To resolve ambiguous stereochemistry or confirm solid-state interactions .

- HPLC/Purity Analysis : Essential for assessing synthetic intermediates and final compounds .

Q. What safety protocols are recommended for handling this compound derivatives?

- Use PPE (gloves, goggles) to avoid skin/eye contact, as these compounds may be irritants or toxins .

- Work in a fume hood to prevent inhalation of dust or vapors .

- In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How do substituents on the isoxazole ring influence biological activity, such as enzyme inhibition?

Substituents at the 3- or 5-position significantly modulate interactions with biological targets:

- Hydrophobic Groups : The tert-butyl group enhances binding to hydrophobic pockets in enzymes like EPAC2 .

- Electron-Withdrawing Groups : Halogens (e.g., Cl, Br) at the 4-position of phenyl substituents improve inhibitory potency against glutathione reductase (GR) and glutathione S-transferase (GST) .

- Competitive vs. Uncompetitive Inhibition : For example, 3-(4-bromophenyl)isoxazole acts as a competitive GST inhibitor (IC₅₀ = 0.099 μM), while 3-(4-chlorophenyl)isoxazole shows uncompetitive GR inhibition (IC₅₀ = 0.059 μM) .

Q. How can computational methods guide the optimization of this compound derivatives?

- Docking Studies : Predict binding modes to targets like EPAC2, where the tert-butyl group occupies hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

- MD Simulations : Assess stability of ligand-target complexes over time .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural Analog Comparison : Test derivatives with systematic substitutions (e.g., replacing tert-butyl with smaller alkyl groups) to isolate steric/electronic effects .

- Assay Standardization : Control variables like enzyme source (e.g., human vs. murine GST) and buffer conditions .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., halogenated derivatives consistently show higher potency) .

Methodological Challenges and Solutions

Q. How are multi-step syntheses of this compound derivatives optimized for scalability?

- Flow Chemistry : Continuous reactors improve yield and reduce side reactions in cyclization steps .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to stabilize intermediates during urea or carbamate formation .

- Catalytic Systems : AuCl₃ or Pd catalysts enhance regioselectivity in heterocycle formation .

Q. What are the limitations of current biological activity studies on this compound derivatives?

- Limited In Vivo Data : Most studies focus on in vitro enzyme inhibition; pharmacokinetic properties (e.g., bioavailability) remain understudied .

- Target Selectivity : Derivatives may interact with off-target proteins due to the isoxazole ring’s broad reactivity .

- Toxicity Profiles : Chronic toxicity data are scarce, requiring further preclinical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.